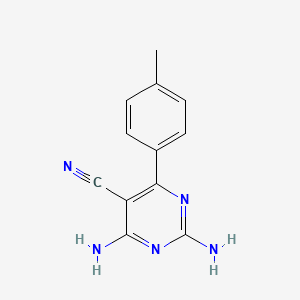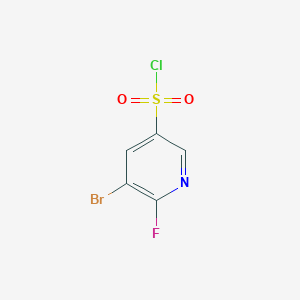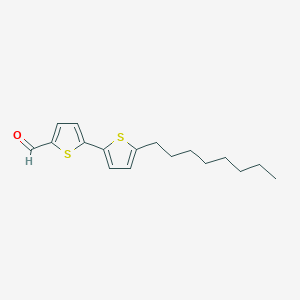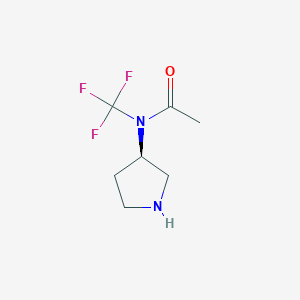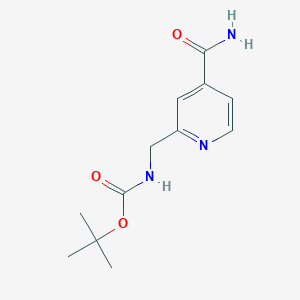
tert-Butyl ((4-carbamoylpyridin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with a unique structure that includes both pyridine and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminocarbonyl)-2-pyridine with tert-butyl chloroformate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, the compound has potential applications as a drug precursor or intermediate. Its structural features may allow for the development of new pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Carbamic acid: A simpler analog with a basic carbamate structure.
Phenylcarbamate: Contains a phenyl group instead of a pyridine ring.
Ethyl carbamate: A related ester with an ethyl group.
Uniqueness: [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a pyridine ring and a carbamate ester. This structural feature imparts distinct chemical and biological properties, making it more versatile and functional compared to simpler carbamates.
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
tert-butyl N-[(4-carbamoylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-7-9-6-8(10(13)16)4-5-14-9/h4-6H,7H2,1-3H3,(H2,13,16)(H,15,17) |
Clé InChI |
YIDKESRLSJVIDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


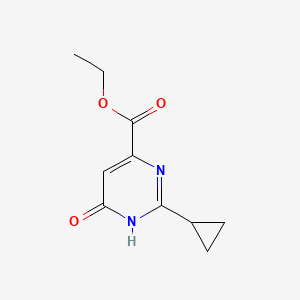

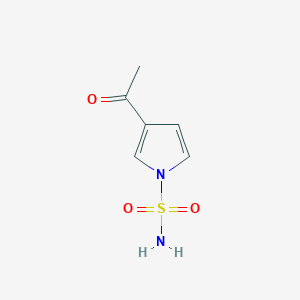
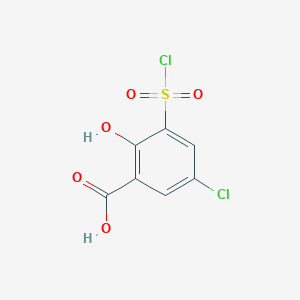
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
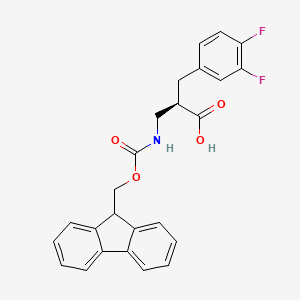
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)


